molecular formula C9H9BrO2 B033679 3-Bromo-4-ethoxybenzaldehyde CAS No. 108373-05-3

3-Bromo-4-ethoxybenzaldehyde

Cat. No.: B033679
CAS No.: 108373-05-3
M. Wt: 229.07 g/mol
InChI Key: TZUUPGZANQRCHD-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-ethoxybenzaldehyde: The most common method involves the bromination of 4-ethoxybenzaldehyde using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar bromination techniques but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-ethoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 3-bromo-4-ethoxybenzoic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-bromo-4-ethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: 3-Bromo-4-ethoxybenzoic acid.

    Reduction: 3-Bromo-4-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.
  • Studied for its antimicrobial and antifungal properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxybenzaldehyde largely depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond and resulting in the formation of a substituted product.

Comparison with Similar Compounds

  • 3-Bromo-2-methoxybenzaldehyde
  • 5-Bromo-2-methylbenzaldehyde
  • 2-Bromo-6-methylbenzaldehyde

Comparison:

  • 3-Bromo-4-ethoxybenzaldehyde is unique due to the presence of both a bromine atom and an ethoxy group, which can influence its reactivity and the types of reactions it can undergo.
  • Compared to 3-Bromo-2-methoxybenzaldehyde , the ethoxy group in the fourth position can lead to different steric and electronic effects, affecting the compound’s reactivity.
  • 5-Bromo-2-methylbenzaldehyde and 2-Bromo-6-methylbenzaldehyde have different substitution patterns, which can result in variations in their chemical behavior and applications.

Properties

IUPAC Name

3-bromo-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUUPGZANQRCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363470
Record name 3-bromo-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108373-05-3
Record name 3-bromo-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-ethoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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